molecular formula C8H11N3 B2550200 4-(1-Methylcyclopropyl)pyrimidin-2-amine CAS No. 1503597-67-8

4-(1-Methylcyclopropyl)pyrimidin-2-amine

Cat. No. B2550200
M. Wt: 149.197
InChI Key: HUANVKDIFDMYLQ-UHFFFAOYSA-N
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Description

The compound "4-(1-Methylcyclopropyl)pyrimidin-2-amine" is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are important in many biological processes as they are fundamental components of nucleic acids (cytosine, thymine, and uracil). The specific structure of this compound includes a pyrimidine ring with an amine group at the second position and a 1-methylcyclopropyl group at the fourth position.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines is a concise method to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, which demonstrates the versatility of pyrimidine synthesis using primary amines and readily available starting materials under mild and environmentally friendly conditions . Additionally, a one-pot four-component synthesis involving sequential Gewald/cyclocondensation reactions can be used to synthesize thieno[2,3-d]pyrimidin-4-amines, indicating the potential for creating diverse pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and diverse. For example, the crystal structure of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one shows polymorphism with different hydrogen bonding patterns and pi-pi interactions, which can significantly affect the properties of the compound . Similarly, the crystal structure and DFT studies of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine reveal an intramolecular C–H…N hydrogen bond and a zigzag supramolecular chain in the crystal, which are important for understanding the reactivity and interaction of the compound .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. The aminolysis of 6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one with different amines shows that the reaction outcome is influenced by the steric hindrance of the amines and the dielectric permittivity of the reaction medium . This suggests that the reactivity of "4-(1-Methylcyclopropyl)pyrimidin-2-amine" could also be influenced by similar factors.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are closely related to their molecular structure. The crystal structure analysis provides insights into the molecular conformation, hydrogen bonding, and stacking interactions, which are crucial for the compound's stability and reactivity . The DFT studies offer valuable information on the electronic structure, such as the charge distribution, HOMO-LUMO energy gap, and molecular electrostatic potential, which are important for predicting the chemical properties and reactivity of the compound .

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • A study focused on the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, illustrating the utility of pyrimidin-2-amine derivatives in creating complex heterocyclic structures, which have potential applications in medicinal chemistry and material science (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).
  • Research into trifluoromethylated analogues of 4,5-dihydroorotic acid showcases the reactivity of pyrimidin-2(1H)-ones with trimethylsilyl cyanide, highlighting the role of pyrimidin-2-amine derivatives in synthesizing biologically relevant compounds (Sukach et al., 2015).

Biological Activities and Applications

  • The carcinogenic potential of heterocyclic amines, including pyrimidin-2-amine derivatives found in cooked foods, was investigated, underscoring the importance of understanding the biological impacts of these compounds (Layton et al., 1995). This research is crucial for assessing food safety and developing dietary guidelines to minimize exposure to potential carcinogens.
  • A study on the antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives demonstrates the pharmaceutical applications of pyrimidin-2-amine derivatives, indicating their potential in developing new treatments for hypertension (Bennett et al., 1981).

Material Science and Chemical Sensing

  • The development of a novel fluorescent poly(pyridine-imide) acid chemosensor from pyridine and triphenylamine substituents, including pyrimidin-2-amine functionalities, showcases the application of these compounds in creating materials with specific sensing capabilities (Wang et al., 2008). Such materials can be used in environmental monitoring, medical diagnostics, and various industrial processes.

Safety And Hazards

The safety information for 4-(1-Methylcyclopropyl)pyrimidin-2-amine indicates that it is a substance with a GHS07 pictogram and a warning signal word . The exact hazard statements and precautionary statements are not provided in the search results.

properties

IUPAC Name

4-(1-methylcyclopropyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-8(3-4-8)6-2-5-10-7(9)11-6/h2,5H,3-4H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUANVKDIFDMYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=NC(=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Methylcyclopropyl)pyrimidin-2-amine

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